molecular formula C8H6Br2O2 B172391 3,5-Dibromo-4-methoxybenzaldehyde CAS No. 108940-96-1

3,5-Dibromo-4-methoxybenzaldehyde

Cat. No. B172391
M. Wt: 293.94 g/mol
InChI Key: CAGHJINSPMGDKT-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-methoxybenzaldehyde is a compound with the molecular formula C8H6Br2O2 and a molecular weight of 293.94 . It is a solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 3,5-Dibromo-4-methoxybenzaldehyde can be achieved through the solvent-free bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide as a brominating reagent . Another method involves the reaction of 1,3,5-tribromobenzene in diethyl ether, which is then cooled to -78°C and stirred with n-BuLi. After 30 minutes, DMF is added to the reaction and stirred at -78°C for one hour .


Molecular Structure Analysis

The InChI code for 3,5-Dibromo-4-methoxybenzaldehyde is 1S/C8H6Br2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

3,5-Dibromo-4-methoxybenzaldehyde is a very useful building block for the preparation of a wide range of biologically active compounds such as antibacterials .


Physical And Chemical Properties Analysis

3,5-Dibromo-4-methoxybenzaldehyde has a density of approximately 1.9 g/cm3 . It has a boiling point of around 332.0°C at 760 mmHg . The compound is solid at room temperature .

Scientific Research Applications

Synthesis Applications

3,5-Dibromo-4-methoxybenzaldehyde is used in the synthesis of various compounds. For instance, it is a precursor in the synthesis of 3,4,5-Trimethoxybenzaldehyde, a process that involves bromination, hydrolysis, and methylation steps (Ya, 2001). Similarly, it is used in the synthesis of 3,5-dimethoxy-4-hydroxybenzaldehyde, which is then methylated to obtain 3,4,5-trimethoxybenzaldehyde (Manchand, Belica, & Wong, 1990).

Chemical Structure Studies

Spectroscopic Analysis

Spectroscopic analysis, including vibrational, NMR, and UV-vis studies, has been conducted on derivatives of vanillin such as 4-hexyloxy-3-methoxybenzaldehyde, which can help in understanding the properties of related compounds like 3,5-Dibromo-4-methoxybenzaldehyde (Abbas, Gökce, & Bahçelī, 2016).

Medicinal Chemistry

In medicinal chemistry, derivatives of 3,5-Dibromo-4-methoxybenzaldehyde, such as (E)-N′-(3,5-Dibromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide, have been synthesized and studied for their molecular structures, which is crucial for understanding their potential applications in drug design (Cao & Lu, 2009).

Chemical Modification and Reactions

The compound is involved in regioselective reductive electrophilic substitution reactions, highlighting its versatility in organic synthesis (Azzena et al., 1992). It is also used in the study of intramolecular charge transfer effects, which are significant in understanding its chemical behavior (Rajendiran & Balasubramanian, 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and not getting the compound in the eyes, on the skin, or on clothing .

Future Directions

While specific future directions for 3,5-Dibromo-4-methoxybenzaldehyde are not mentioned in the search results, its utility as a building block for the synthesis of various biologically active compounds suggests potential applications in the development of new pharmaceuticals and other chemical products .

properties

IUPAC Name

3,5-dibromo-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGHJINSPMGDKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40973986
Record name 3,5-Dibromo-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-methoxybenzaldehyde

CAS RN

5844-80-4
Record name 3,5-Dibromo-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
PBD De la Mare, PA Newman - Journal of the Chemical Society …, 1984 - pubs.rsc.org
The reaction of 2,6-dibromo-4-dibromomethylphenol with water to give the quinone methide, 2,6-dibromo-4-bromomethylenecyclohexa-2,5-dienone, together with 2,6-dibromo-4-…
Number of citations: 6 pubs.rsc.org
HE Spinnler, E De Jong, G Mauvais, E Semon… - Applied microbiology …, 1994 - Springer
The white-rot fungusBjerkandera adusta produces volatile chlorinated phenyl compounds. The main compounds identified were 3-chloro-4-methoxybenzaldehyde (3-chloro-p-…
Number of citations: 55 link.springer.com
B Adams - 2020 - digitalcommons.longwood.edu
In practice, antagonistic xenoestrogen compounds have been used as drugs to treat cancer. Traditional strategies, include preparation of estrogen receptor antagonists exhibiting high …
Number of citations: 2 digitalcommons.longwood.edu
SMH Sanad, AM Abdel‐Fattah… - Journal of …, 2019 - Wiley Online Library
Pyridine‐2(1H)‐thiones were prepared and reacted with several active halogenated reagents to afford novel thieno[2,3‐b]pyridines in excellent yields. Thieno[2,3‐b]pyridine‐2‐…
Number of citations: 29 onlinelibrary.wiley.com
C Pieri, D Borselli, C Di Giorgio, M De Meo… - Journal of medicinal …, 2014 - ACS Publications
A series consisting of ianthelliformisamimes A, B, and C as well as its synthetic analogues was prepared in high chemical yield, from 27 to 91%, using peptide coupling as the key step, …
Number of citations: 60 pubs.acs.org
FA Khan, S Ahmad, N Kodipelli, G Shivange… - Organic & …, 2014 - pubs.rsc.org
Ianthelliformisamines A–C are a novel class of bromotyrosine-derived antibacterial agents isolated recently from the marine sponge Suberea ianthelliformis. We have synthesized …
Number of citations: 29 pubs.rsc.org
C Winklhofer, A Terpin, C Peschko, W Steglich - Synthesis, 2006 - thieme-connect.com
The oxidative condensation of 3-arylpyruvic acids with arylethylamines to give 3, 4-diarylpyrrole-2, 5-dicarboxylic acids was used for an efficient synthesis of polycitrin A (4). …
Number of citations: 6 www.thieme-connect.com
HC Beck, FR Lauritsen, JS Patrick… - Biotechnology and …, 1996 - Wiley Online Library
Membrane inlet mass spectrometry has been used for the characterization of halogenated organic compounds produced by the fungus Bjerkandera adusta. Using this technique we …
Number of citations: 17 onlinelibrary.wiley.com
A Boulangé, J Parraga, A Galan, N Cabedo… - Bioorganic & medicinal …, 2015 - Elsevier
The one-pot multicomponent synthesis of natural butenolides named cadiolides A, B, C and analogues has been realized. The antibacterial structure activity relationship shows that the …
Number of citations: 25 www.sciencedirect.com
F Schmitt, D Subramaniam, S Anant, S Padhye… - …, 2018 - Wiley Online Library
A series of readily available curcuminoids with a halogenated bis(4‐methoxy/4,5‐dimethoxybenzylidene)‐4‐piperidone structure were prepared and analyzed for their cytotoxic impact …

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